CG-806, also known as luxeptinib, is a potent, orally available, non-covalent, small molecule multi-kinase inhibitor. [] It was developed by Aptose Biosciences. [] This compound is classified as a kinase inhibitor due to its ability to block the activity of specific protein kinases. [] CG-806 exhibits a high degree of selectivity, primarily targeting kinases involved in the pathogenesis of hematological malignancies while sparing those associated with normal cell function. [, ] This selectivity profile minimizes the potential for off-target effects and toxicity, making it an attractive candidate for therapeutic development. [, ]
Future Directions
Clinical Trials: CG-806 is currently being evaluated in Phase 1a/b clinical trials for patients with relapsed or refractory AML and B-cell malignancies. [, , ] These trials aim to determine the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of CG-806 in these patient populations.
Combination Therapies: Preclinical studies suggest synergistic anti-cancer effects when CG-806 is combined with other targeted therapies, such as venetoclax (BCL2 inhibitor), BET inhibitors, and standard chemotherapy agents. [, , ] Further investigation of these combinations in clinical trials is warranted to explore their potential in improving treatment outcomes.
Related Compounds
Ibrutinib
Compound Description: Ibrutinib is a first-in-class, oral, covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. It is approved for the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies []. Ibrutinib forms a covalent bond with a cysteine residue (C481) in the BTK active site, leading to irreversible inhibition of the kinase [].
Relevance: Ibrutinib is structurally distinct from CG-806, but both compounds target BTK [, ]. CG-806 is a non-covalent inhibitor of BTK, and unlike Ibrutinib, it retains activity against the BTK C481S mutant, which confers resistance to ibrutinib [, ]. CG-806 has demonstrated superior potency compared to Ibrutinib in preclinical studies against various B-cell malignancies, including cell lines and primary patient samples, particularly those resistant to Ibrutinib [, , ].
Acalabrutinib
Compound Description: Acalabrutinib is a second-generation, selective, covalent inhibitor of BTK []. Similar to ibrutinib, it also targets the C481 residue in BTK [].
Relevance: Acalabrutinib shares a similar mechanism of action with Ibrutinib and is structurally distinct from CG-806 []. While both Acalabrutinib and CG-806 target BTK, their selectivity profiles differ []. CG-806 additionally inhibits kinases such as FLT3, SYK, and Aurora kinases, which contribute to its broader activity profile [, ].
ONO-4059 (Tirabrutinib)
Compound Description: ONO-4059 (Tirabrutinib) is another irreversible BTK inhibitor that covalently binds to the C481 residue of BTK [].
AVL-292 (Spebrutinib)
Compound Description: AVL-292 (Spebrutinib) belongs to the class of irreversible BTK inhibitors and covalently binds to the C481 residue of the kinase [].
Relevance: Similar to other covalent BTK inhibitors, AVL-292's mechanism of action differs from CG-806, which is a non-covalent inhibitor []. Although both compounds ultimately inhibit BTK, they possess distinct binding characteristics and may have different off-target effects [].
Venetoclax
Compound Description: Venetoclax is a selective inhibitor of BCL-2, an anti-apoptotic protein []. It is used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) [, ].
Relevance: While structurally unrelated to CG-806, Venetoclax displays synergistic anti-tumor activity when combined with CG-806 in preclinical models of aggressive B-cell lymphomas []. This synergy stems from their complementary mechanisms of action: Venetoclax inhibits BCL-2-mediated survival, while CG-806 targets multiple kinases, including BTK and FLT3 [].
Quizartinib
Compound Description: Quizartinib is a second-generation FLT3 inhibitor that selectively targets FLT3-ITD [, ].
Gilteritinib
Compound Description: Gilteritinib is a second-generation FLT3 inhibitor that exhibits selectivity for FLT3-ITD [, ].
Relevance: Similar to Quizartinib, Gilteritinib's activity is primarily limited to FLT3-ITD, while CG-806 demonstrates broader activity against various FLT3 mutations, including TKD mutations and wild-type FLT3 [, ].
Crenolanib
Compound Description: Crenolanib is a type I FLT3 inhibitor with activity against both FLT3-ITD and FLT3-TKD mutations [].
Relevance: While both Crenolanib and CG-806 target FLT3, CG-806 shows a broader range of kinase inhibition, including BTK, Aurora kinases, and others [, ]. Additionally, CG-806 exhibits greater potency against primary patient samples with various FLT3 mutations compared to Crenolanib [].
Midostaurin
Compound Description: Midostaurin is a multi-kinase inhibitor with activity against FLT3, among other kinases [].
Relevance: CG-806 demonstrates superior potency compared to Midostaurin in preclinical models of AML, including those with FLT3-ITD and FLT3-TKD mutations []. Additionally, CG-806 exhibits a broader range of kinase inhibition compared to Midostaurin [].
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor with activity against FLT3, among other kinases [, ].
Relevance: CG-806 exhibits superior potency compared to Sorafenib in preclinical models of AML, including those with FLT3-ITD and FLT3-TKD mutations [, ]. CG-806 also demonstrates a broader range of kinase inhibition, contributing to its enhanced efficacy [].
BMS-935177
Compound Description: BMS-935177 is a reversible BTK inhibitor [].
BMS-986195
Compound Description: BMS-986195 is a reversible BTK inhibitor [].
Fenebrutinib
Compound Description: Fenebrutinib is a reversible BTK inhibitor [].
R406 (Fostamatinib)
Compound Description: R406 (Fostamatinib) is a spleen tyrosine kinase (SYK) inhibitor [].
Relevance: Although both R406 and CG-806 target kinases involved in B-cell receptor signaling, they exhibit distinct selectivity profiles [, ]. CG-806 inhibits both BTK and SYK, while R406 primarily targets SYK [, ]. This difference in selectivity contributes to the broader activity profile of CG-806.
Entospletinib
Compound Description: Entospletinib is a selective spleen tyrosine kinase (SYK) inhibitor [].
Relevance: Similar to R406, Entospletinib specifically targets SYK, whereas CG-806 inhibits both SYK and BTK, along with other kinases [, ]. This distinct selectivity profile results in different overall activity profiles for CG-806 and Entospletinib.
TAK-659
Compound Description: TAK-659 is a spleen tyrosine kinase (SYK) inhibitor [].
Relevance: TAK-659 primarily targets SYK, whereas CG-806 exhibits a broader range of kinase inhibition, including both SYK and BTK, as well as other kinases [, ]. This difference in selectivity contributes to their distinct activity profiles.
Source and Classification
Luxeptinib was initially developed by Aptose Biosciences Inc., which holds the rights to its development and commercialization. The compound is classified as a kinase inhibitor, specifically targeting multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3, which is frequently mutated in acute myeloid leukemia.
Synthesis Analysis
Methods and Technical Details
The synthesis of Luxeptinib involves several key steps that include various organic reactions. A simplified overview of the synthetic pathway includes:
Reduction Reaction: The starting material undergoes reduction using Raney nickel to yield an aldehyde intermediate.
Condensation: The aldehyde is then condensed with 2-oxopropanal to form an imidazole derivative.
Suzuki Coupling: This imidazole undergoes a Suzuki coupling reaction with a borate ester in the presence of palladium catalysts to form a more complex structure.
Curtius Rearrangement: Finally, a Curtius rearrangement is performed on an azide intermediate to yield the urea structure characteristic of Luxeptinib.
Molecular Structure Analysis
Structure and Data
Luxeptinib has a complex molecular structure that can be represented as follows:
Molecular Formula: C₁₅H₁₉ClN₄O
Molecular Weight: Approximately 306.79 g/mol
The structure features multiple functional groups that contribute to its inhibitory activity against various kinases. Detailed structural data can be obtained through crystallographic studies or computational modeling.
Chemical Reactions Analysis
Reactions and Technical Details
Luxeptinib's mechanism of action involves binding to the ATP-binding site of target kinases, leading to inhibition of their activity. The primary chemical reactions involved include:
Kinase Inhibition: Luxeptinib competes with ATP for binding at the active site of kinases, effectively blocking their phosphorylation activity.
Cellular Apoptosis Induction: Upon inhibition of target kinases, downstream signaling pathways are disrupted, leading to apoptosis in cancer cells.
Mechanism of Action
Process and Data
The mechanism of action for Luxeptinib can be summarized as follows:
Target Binding: Luxeptinib binds to the ATP-binding pocket of FMS-like tyrosine kinase 3 and other kinases.
Inhibition of Phosphorylation: This binding prevents ATP from attaching to the kinase, inhibiting its phosphorylation activity.
Cell Cycle Arrest: The inhibition leads to disruption in cell cycle progression, ultimately resulting in apoptosis in malignant cells.
In vitro studies have demonstrated that Luxeptinib induces apoptosis in various acute myeloid leukemia cell lines at low concentrations (IC50 values around 1 nmol/L) .
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Luxeptinib exhibits several notable physical and chemical properties:
Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Melting Point: Specific melting point data may vary based on formulation but generally falls within typical ranges for similar compounds.
These properties are crucial for its formulation into pharmaceutical preparations.
Applications
Scientific Uses
Luxeptinib has significant potential applications in oncology, particularly for treating patients with acute myeloid leukemia harboring FMS-like tyrosine kinase 3 mutations. Its ability to target multiple kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy while minimizing resistance mechanisms observed with single-agent therapies.
Additionally, ongoing clinical trials are assessing its effectiveness and safety profile in various hematological malignancies, laying the groundwork for its potential approval as a therapeutic agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BPH-715 is a new generation of lipophilic bisphosphonates designed as anticancer agents that block protein prenylation also have potent activity against Plasmodium liver stages. BPH-715 proved to be especially potent in cell culture and effectively inhibited tumor cell growth and invasiveness. BPH-715 has activity against a Plasmodium geranylgeranyl diphosphate synthase (GGPPS), as well as low nM activity against human farnesyl and geranylgeranyl diphosphate synthases. Nitrogen-containing bisphosphonates, drugs used to treat bone resorption diseases, also have activity against a broad range of protists, including blood-stage Plasmodium spp.
BPI-9016M is a novel, highly potent and selective small-molecule inhibitor of c-Met/Axl kinase. In preclinical studies, it demonstrated strong activity in vitro and in vivo against c-Met/Axl kinase and its downstream signaling targets, and inhibited tumor cell growth.